molecular formula C26H29FN4O5 B11220437 Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11220437
M. Wt: 496.5 g/mol
InChI Key: XFDZCKATTNSGJZ-UHFFFAOYSA-N
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Description

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(4-fluorophenyl)piperazine derivative. This can be achieved through the reaction of 4-fluoroaniline with piperazine under controlled conditions.

    Quinazoline Core Formation: The quinazoline core is synthesized by reacting appropriate starting materials such as anthranilic acid derivatives with formamide or similar reagents.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazoline core. This is typically done using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the quinazoline core.

    Reduction: Reduction reactions can also occur, especially targeting the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets, including receptors and enzymes.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related molecules and their biological effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring may enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also quinazoline-based, are used as kinase inhibitors in cancer therapy.

    Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which contain the piperazine ring, are used as antipsychotic agents.

Uniqueness

Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combined structural features of both quinazoline and piperazine, which may confer distinct biological activities and therapeutic potential compared to other compounds.

Properties

Molecular Formula

C26H29FN4O5

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29FN4O5/c1-36-25(34)18-6-11-21-22(17-18)28-26(35)31(24(21)33)12-4-2-3-5-23(32)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h6-11,17H,2-5,12-16H2,1H3,(H,28,35)

InChI Key

XFDZCKATTNSGJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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